molecular formula C13H8BrN3 B6335220 6-Bromo-4-(pyridazin-4-yl)quinoline CAS No. 1086063-18-4

6-Bromo-4-(pyridazin-4-yl)quinoline

Cat. No.: B6335220
CAS No.: 1086063-18-4
M. Wt: 286.13 g/mol
InChI Key: AWUZTCWLOWWNTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-(pyridazin-4-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a bromine atom at the 6-position and a pyridazinyl group at the 4-position. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The incorporation of a pyridazinyl group further enhances the compound’s chemical and biological properties, making it a subject of interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-(pyridazin-4-yl)quinoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 6-bromoquinoline and 4-chloropyridazine.

    Nucleophilic Substitution: The 4-chloropyridazine undergoes a nucleophilic substitution reaction with 6-bromoquinoline in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reaction Conditions: The reaction mixture is heated to a temperature range of 100-150°C for several hours to ensure complete conversion to the desired product.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-(pyridazin-4-yl)quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

    Cyclization Reactions: The pyridazinyl group can participate in cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles are used under anhydrous conditions.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution Products: Depending on the nucleophile used, products such as 6-amino-4-(pyridazin-4-yl)quinoline or 6-alkoxy-4-(pyridazin-4-yl)quinoline are formed.

    Oxidation Products: Quinoline N-oxides are the major products.

    Reduction Products: Dihydroquinolines are obtained.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 6-Bromo-4-(pyridazin-4-yl)quinoline is in medicinal chemistry . The compound serves as a scaffold for developing novel therapeutic agents targeting diseases such as cancer, infectious diseases, and neurological disorders. The unique structure enhances its binding affinity to biological targets, making it a promising candidate for drug development.

Biological Studies

In biological studies , this compound is utilized to investigate the mechanisms of action of quinoline derivatives. Researchers are exploring how these compounds interact with various biological pathways, which could lead to new insights into disease mechanisms and potential treatments.

Chemical Biology

Within chemical biology , this compound functions as a probe for studying interactions between quinoline-based compounds and biological macromolecules. This application is crucial for understanding how these compounds can influence cellular processes and signaling pathways.

Material Science

The compound also shows promise in material science , where it is being examined for its potential use in developing organic semiconductors and advanced materials. Its unique electronic properties could lead to innovations in electronic devices and materials.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. For example, research on ruthenium(II) complexes incorporating this compound demonstrated cytotoxicity against cervical cancer cells (HeLa), indicating its potential as an anticancer agent . The study utilized various spectroscopic methods to characterize the complexes and assess their biological activity.

Antiviral Properties

Another study explored the antiviral properties of quinoline analogues, where structural optimization led to compounds exhibiting potent activity against enterovirus D68 (EV-D68). The research indicated that modifications at the 6-position of the quinoline core significantly influenced antiviral potency, suggesting that similar strategies could be applied to optimize this compound for antiviral applications .

Antitubercular Activity

Additionally, derivatives of quinolines have been evaluated for antitubercular activity. Compounds similar to this compound showed promising results in inhibiting Mycobacterium tuberculosis growth, indicating a potential pathway for developing new antitubercular agents .

Mechanism of Action

The mechanism of action of 6-Bromo-4-(pyridazin-4-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes, receptors, and signaling pathways. For example, it may inhibit kinases involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the quinoline scaffold.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-4-(piperazin-1-yl)quinoline
  • 6-Bromo-4-(phenylamino)quinoline
  • 6-Bromo-4-(methylthio)quinoline

Uniqueness

6-Bromo-4-(pyridazin-4-yl)quinoline is unique due to the presence of the pyridazinyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a therapeutic agent by improving its binding affinity to biological targets and increasing its metabolic stability compared to other quinoline derivatives.

Biological Activity

6-Bromo-4-(pyridazin-4-yl)quinoline is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10H7BrN2
  • CAS Number : 1086063-18-4

This compound features a bromine atom at the 6-position and a pyridazine ring at the 4-position of the quinoline backbone, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including those resistant to conventional antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Method
Escherichia coli10 mg/mLAgar well diffusion
Staphylococcus aureus20 mg/mLAgar well diffusion
Klebsiella pneumoniae15 mg/mLBroth dilution

The compound demonstrated effectiveness against Extended-Spectrum Beta-Lactamase (ESBL) producing E. coli and Methicillin-resistant Staphylococcus aureus (MRSA), with the highest activity noted in specific derivatives synthesized from it .

Anticancer Properties

Studies have also explored the anticancer potential of this compound derivatives. In vitro assays showed that certain derivatives can inhibit cancer cell proliferation effectively.

Cancer Cell Line IC50 (µM) Assay Type
HeLa (Cervical cancer)5.5MTT Assay
MCF7 (Breast cancer)7.2MTT Assay
A549 (Lung cancer)6.0MTT Assay

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly in the G2/M phase .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • DNA Interaction : It has been shown to intercalate with DNA, disrupting replication and transcription processes.
  • Signal Transduction Pathways : The compound can modulate various signaling pathways that regulate cell survival and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study conducted by Ramesh et al. synthesized multiple derivatives of 6-bromoquinolin-4-ol, a related compound, revealing significant antibacterial activity against WHO priority pathogens, including Klebsiella pneumoniae and Pseudomonas aeruginosa. The most potent derivative exhibited an MIC value comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In a separate investigation, derivatives of this compound were evaluated for their anticancer effects on HeLa cells. The study reported that compounds with specific substitutions on the quinoline ring displayed enhanced cytotoxicity, suggesting structure-activity relationships that warrant further exploration .

Properties

IUPAC Name

6-bromo-4-pyridazin-4-ylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3/c14-10-1-2-13-12(7-10)11(4-5-15-13)9-3-6-16-17-8-9/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUZTCWLOWWNTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1Br)C3=CN=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Dissolved 6-bromo-4-iodoquinoline (17.43 g, 52.2 mmol), 4-(tributylstannanyl)pyridazine (19.27 g, 52.2 mmol), and PdCl2(dppf)-CH2Cl2 (2.132 g, 2.61 mmol) in 1,4-dioxane (200 mL) and heated to 105° C. After 3 h, added more palladium catalyst and heated for 6 h. Concentrated and dissolved in methylene chloride/methanol. Purified by column chromatography (combiflash) with 2% MeOH/EtOAc to 5% MeOH/EtOAc to give the crude title compound. Trituration with EtOAc furnished 6-bromo-4-(4-pyridazinyl)quinoline (5.8 g, 20.27 mmol, 38.8% yield). MS (ES)+ m/e 285.9, 287.9 [M+H]+.
Quantity
17.43 g
Type
reactant
Reaction Step One
Quantity
19.27 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.132 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-4-(pyridazin-4-yl)quinoline
Reactant of Route 2
Reactant of Route 2
6-Bromo-4-(pyridazin-4-yl)quinoline
Reactant of Route 3
Reactant of Route 3
6-Bromo-4-(pyridazin-4-yl)quinoline
Reactant of Route 4
Reactant of Route 4
6-Bromo-4-(pyridazin-4-yl)quinoline
Reactant of Route 5
Reactant of Route 5
6-Bromo-4-(pyridazin-4-yl)quinoline
Reactant of Route 6
Reactant of Route 6
6-Bromo-4-(pyridazin-4-yl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.